

Introduction: The Structural Significance of 5-bromo-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-bromo-1H-indazole-3-carbaldehyde

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5-bromo-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a prominent pharmacophore, and functionalized derivatives like this one serve as versatile building blocks for synthesizing a wide range of biologically active molecules. Accurate structural elucidation is the bedrock of chemical synthesis and drug design, making proficiency in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy indispensable.

This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **5-bromo-1H-indazole-3-carbaldehyde**. As a senior application scientist, this document moves beyond a mere recitation of data, delving into the causal relationships behind the observed chemical shifts and coupling constants. We will compare its spectral features with those of related indazole derivatives to provide a deeper understanding of substituent effects and offer a robust, self-validating experimental protocol for researchers.

^1H NMR Spectral Analysis: A Proton-by-Proton Examination

The ^1H NMR spectrum provides a detailed map of the proton environment within a molecule. For **5-bromo-1H-indazole-3-carbaldehyde**, the spectrum is characterized by distinct signals for the aldehyde, the N-H, and the aromatic protons on the bicyclic ring system. The analysis presented here is based on data acquired in deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$), a common solvent for this class of compounds.^{[1][2]}

Key Signal Assignments and Interpretation

The structural arrangement of protons in **5-bromo-1H-indazole-3-carbaldehyde** leads to a predictable yet informative NMR spectrum.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
N-H	~14.37	Broad Singlet (br s)	-
CHO	~10.18	Singlet (s)	-
H-4	~8.27	Doublet (d)	J = 1.5 Hz
H-7	~7.71	Doublet (d)	J = 8.8 Hz
H-6	~7.63	Doublet of Doublets (dd)	J = 8.8, 1.5 Hz

- N-H Proton (δ ~14.37): The proton attached to the nitrogen of the pyrazole ring is highly deshielded due to the aromatic nature of the indazole system and its acidic character. It typically appears as a very broad singlet far downfield, and its chemical shift can be concentration-dependent.[1]
- Aldehyde Proton (δ ~10.18): The proton of the carbaldehyde group is directly attached to a carbonyl carbon, resulting in strong deshielding. It appears as a sharp singlet as it has no adjacent protons to couple with.[1]
- Aromatic Protons (δ 7.63 - 8.27):
 - H-7 (δ ~7.71): This proton is ortho to the N-H group and shows a doublet splitting pattern due to coupling with H-6. The coupling constant of J = 8.8 Hz is characteristic of ortho-coupling in a benzene ring system.[1]
 - H-6 (δ ~7.63): This proton experiences coupling from two different neighbors. It is split into a doublet by the ortho-proton H-7 (J = 8.8 Hz) and further split into a doublet by the meta-proton H-4 (J = 1.5 Hz), resulting in a doublet of doublets.[1]

- H-4 ($\delta \sim 8.27$): This proton is positioned between the bromine atom and the pyrazole ring fusion. It is the most deshielded of the aromatic protons and appears as a doublet due to the small meta-coupling with H-6 ($J = 1.5$ Hz).[1]

The internal consistency of the coupling constants (the J value of 8.8 Hz appearing in both H-7 and H-6 signals, and the J value of 1.5 Hz in both H-6 and H-4 signals) provides a self-validating confirmation of these assignments.

Caption: ^1H - ^1H coupling relationships in **5-bromo-1H-indazole-3-carbaldehyde**.

^{13}C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ^{13}C NMR spectrum complements the ^1H NMR data by providing information about the carbon framework of the molecule. Due to the low natural abundance of the ^{13}C isotope, these spectra are typically acquired without proton coupling to simplify the signals to singlets, with their chemical shifts being the primary source of information.

Key Signal Assignments and Interpretation

The spectrum shows eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule.[2][3]

Carbon Assignment	Chemical Shift (δ) ppm
C=O (Aldehyde)	187.5
C-3	144.5
C-7a	141.3
C-4	131.3
C-6	124.3
C-3a	123.1
C-5 (C-Br)	117.6
C-7	113.8

- Carbonyl Carbon (δ 187.5): The aldehyde's carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic for this functional group.^{[2][3]}
- Aromatic and Heterocyclic Carbons (δ 113.8 - 144.5):
 - The chemical shifts are influenced by the electronegativity of the attached atoms and their position within the aromatic system.
 - C-5 (δ 117.6): The carbon directly bonded to the electronegative bromine atom (the "ipso" carbon) is observed at this position. Its shift is influenced by the heavy atom effect of bromine.^{[2][3]}
 - C-7 (δ 113.8): This is the most upfield of the aromatic carbons, likely due to its position relative to the nitrogen atoms and lack of direct attachment to electron-withdrawing groups.^{[2][3]}
 - The quaternary carbons (C-3, C-7a, C-3a, C-5) can be distinguished from the protonated carbons (C-4, C-6, C-7) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which is a standard procedure in structural elucidation.

Comparative Analysis: The Electronic Influence of Halogen Substituents

To truly understand the spectral data, it is instructive to compare it with related molecules. Here, we compare **5-bromo-1H-indazole-3-carbaldehyde** with its parent compound, 1H-indazole-3-carbaldehyde, and the 5-fluoro derivative. This comparison highlights the electronic effects of the substituent at the 5-position.

Comparative ^1H and ^{13}C NMR Data (in DMSO- d_6)

Compound	Nucleus	H-4/C-4 (δ)	H-6/C-6 (δ)	H-7/C-7 (δ)
1H-indazole-3-carbaldehyde	$^1\text{H} / ^{13}\text{C}$	8.14 / 123.8	7.49 / 120.7	7.70 / 111.2
5-bromo-1H-indazole-3-carbaldehyde	$^1\text{H} / ^{13}\text{C}$	8.27 / 131.3	7.63 / 124.3	7.71 / 113.8
5-fluoro-1H-indazole-3-carbaldehyde	$^1\text{H} / ^{13}\text{C}$	7.84 / 117.6 (d, $^2\text{J}=27$ Hz)	7.34 / 105.9 (d, $^2\text{J}=25$ Hz)	7.74 / 113.5 (d, $^3\text{J}=9.7$ Hz)

Data for fluoro derivative acquired in acetone- d_6 .[\[2\]](#)[\[3\]](#)

Analysis of Substituent Effects:

- Bromine (Inductive vs. Resonance):** Bromine is an electron-withdrawing group via induction but an electron-donating group via resonance. In the ^1H NMR, the deshielding effect on the adjacent H-4 and H-6 protons compared to the parent compound suggests that the inductive effect is significant. This is mirrored in the downfield shifts of the corresponding C-4 and C-6 carbons.
- Fluorine (Strong Inductive Effect):** Fluorine is much more electronegative than bromine. Its strong electron-withdrawing inductive effect and weaker resonance donation lead to more complex changes. Notably, the C-F coupling is observed in the ^{13}C NMR spectrum, providing an unambiguous marker for the fluorine-substituted ring positions. The comparison clearly demonstrates how changing the substituent at the C-5 position systematically alters the electronic environment throughout the molecule, which is directly reflected in the NMR chemical shifts.

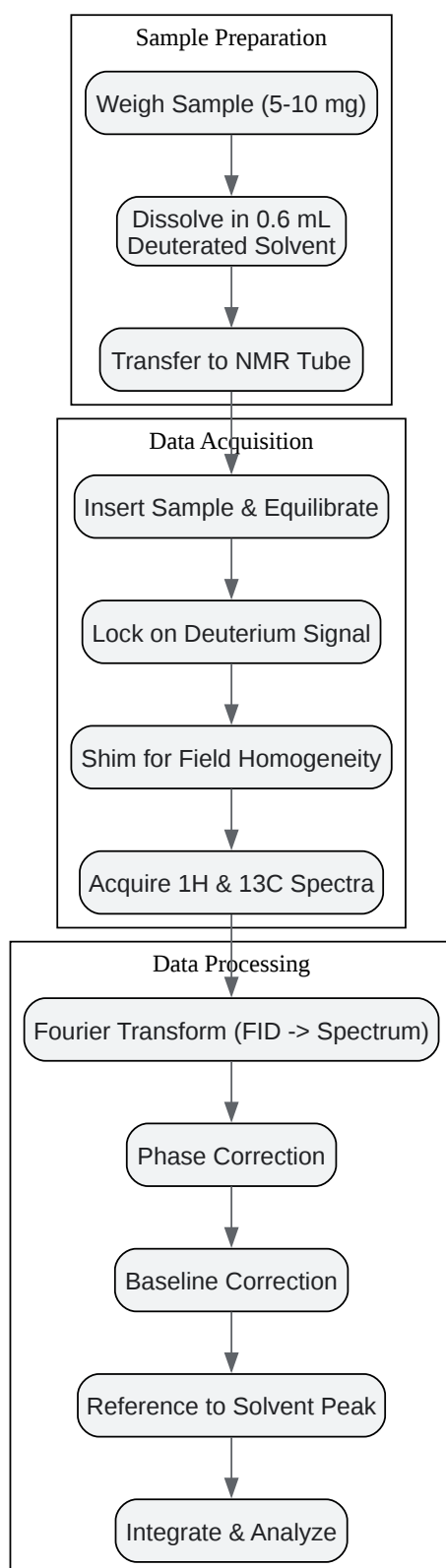
Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a robust methodology for the analysis of **5-bromo-1H-indazole-3-carbaldehyde**.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **5-bromo-1H-indazole-3-carbaldehyde** sample.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Spectrometer Setup:
 - Use a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.^{[2][3]}
 - Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.
 - Perform standard shimming procedures to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
 - Lock the spectrometer onto the deuterium signal of the solvent.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~2-3 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 8-16 (adjust based on sample concentration)

- The total experiment time is typically a few minutes.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - This experiment may take from 30 minutes to several hours depending on the concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale. For DMSO- d_6 , the residual solvent peak is referenced to δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C .[\[3\]](#)[\[4\]](#)
 - Integrate the ^1H signals to determine the relative ratios of the protons.



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive ^1H and ^{13}C NMR analysis of **5-bromo-1H-indazole-3-carbaldehyde** provides an unambiguous structural confirmation of the compound. The chemical shifts, multiplicities, and coupling constants are all consistent with the proposed structure and are readily explained by fundamental principles of NMR spectroscopy. By comparing the spectral data with related analogues, the electronic influence of the bromine substituent is clearly demonstrated. The detailed experimental protocol provided herein offers a reliable framework for researchers to obtain high-quality data, ensuring the scientific integrity required in research and drug development.

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